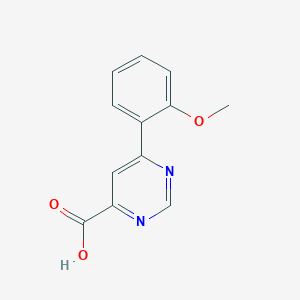

6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

6-(2-methoxyphenyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-11-5-3-2-4-8(11)9-6-10(12(15)16)14-7-13-9/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHZMOGYZKCAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid, a pivotal building block in modern medicinal chemistry. While the initial query specified the 2-methoxy positional isomer, publicly available scientific data, including CAS registration, overwhelmingly pertains to the 4-methoxy isomer. This guide, therefore, focuses on the well-documented 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid (CAS No. 887407-76-3) . We detail its chemical identifiers, propose a robust synthetic strategy grounded in established chemical principles, explore its mechanism of action as a molecular scaffold, and outline its critical role in the development of targeted therapeutics, particularly kinase inhibitors. All protocols and claims are supported by verifiable references to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a central pyrimidine ring, which is a privileged scaffold in numerous biologically active molecules. The structure is further functionalized with a 4-methoxyphenyl group at the 6-position and a carboxylic acid at the 4-position. These functional groups are crucial, providing points for molecular recognition and further chemical modification.

The carboxylic acid moiety serves as a versatile synthetic handle for creating amides and esters, while the methoxy group on the phenyl ring can influence electronic properties and metabolic stability.

Table 1: Core Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 887407-76-3 | [1] |

| IUPAC Name | 6-(4-methoxyphenyl)pyrimidine-4-carboxylic acid | |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [1] |

| Molecular Weight | 230.22 g/mol | |

| InChIKey | VWDUAMCLXCMAEK-UHFFFAOYSA-N | |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O | |

| Physical Form | Solid (Typical) | N/A |

Synthesis and Purification Protocol

Proposed Retrosynthetic Analysis & Rationale

The pyrimidine ring is classically formed by combining a three-carbon dielectrophile with a nitrogen-containing dinucleophile (an amidine). Our target molecule can be disconnected to reveal two key precursors:

-

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate : A β-ketoester containing the required aryl moiety.

-

Formamidine : The simplest amidine, providing the N-C-N fragment of the pyrimidine ring.

This approach is chosen for its reliability, high convergence, and the commercial availability or straightforward synthesis of the required starting materials.

Detailed Experimental Workflow

Step 1: Synthesis of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (β-ketoester) This precursor is prepared via a Claisen condensation between 4'-methoxyacetophenone and diethyl oxalate.

-

Reagents: 4'-methoxyacetophenone, Diethyl oxalate, Sodium ethoxide (NaOEt), Anhydrous Ethanol.

-

Protocol:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol (21% w/w) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0-5 °C using an ice bath.

-

Add a stoichiometric equivalent of 4'-methoxyacetophenone dropwise to the cooled NaOEt solution.

-

Subsequently, add diethyl oxalate (1.1 equivalents) dropwise, maintaining the temperature below 10 °C. The causality here is critical: adding the oxalate to the pre-formed enolate of the acetophenone directs the reaction towards the desired product and minimizes self-condensation.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the ethoxide and precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum. The product can be purified by recrystallization from ethanol.

-

Step 2: Cyclization to form 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic Acid This step involves the condensation of the β-ketoester with formamidine acetate.

-

Reagents: Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, Formamidine acetate, Sodium hydroxide (NaOH), Ethanol/Water.

-

Protocol:

-

Dissolve the β-ketoester (1 equivalent) and formamidine acetate (1.2 equivalents) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2.5 equivalents) dropwise. The base serves two purposes: it deprotonates the formamidine to its active nucleophilic form and later saponifies the ethyl ester to the final carboxylic acid.

-

Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of ~3-4.

-

The target compound will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven at 50-60 °C.

-

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques: ¹H NMR and ¹³C NMR to verify the chemical structure, LC-MS to confirm the molecular weight, and HPLC to determine purity (typically >98%).

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Applications and Mechanism of Action in Drug Discovery

6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid is not typically a therapeutic agent itself but rather a high-value chemical intermediate used in the synthesis of more complex active pharmaceutical ingredients (APIs). Its structure is optimized for this role.

-

Privileged Scaffold: The pyrimidine core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. It is found in numerous FDA-approved drugs.

-

Kinase Inhibitor Precursor: Its primary application is as a key building block for the synthesis of kinase inhibitors. Kinases are a class of enzymes that are critical regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer and inflammation.

-

Molecular Interactions: The molecule's functional groups are positioned to engage in specific interactions within a protein's binding site. The methoxyphenyl group can participate in π-π stacking or hydrophobic interactions, while the pyrimidine nitrogens and the carboxylic acid group are potent hydrogen bond donors and acceptors. These interactions are fundamental to modulating enzyme activity.

Sources

Solubility Profiling of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid: A Technical Guide

Part 1: Executive Summary & Physicochemical Profile[1]

The Molecule

6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid is a pyrimidine-based scaffold often utilized as a pharmacophore in kinase inhibitor discovery and as a building block for heterocyclic library synthesis.[1][2][3] Its solubility behavior is governed by the interplay between the ionizable carboxylic acid tail (hydrophilic, pH-dependent) and the 2-methoxyphenyl-substituted pyrimidine core (lipophilic, aromatic).[2][3]

Predicted Solubility Data

Note: Specific experimental values for the 2-methoxy isomer are rare in public literature.[1][2][3] The values below are derived from Structure-Activity Relationship (SAR) analysis of the 4-methoxy analog (CAS 887407-76-3) and the core pyrimidine-4-carboxylic acid scaffold.

| Solvent System | Estimated Solubility | Thermodynamic State | Critical Factor |

| DMSO | 20 – 50 mg/mL | High | Polar aprotic solvation of the aromatic core.[1][2][3] |

| Water (pH 1.0 - 3.0) | < 0.5 mg/mL | Low (Insoluble) | Molecule exists in neutral, protonated form ( |

| PBS (pH 7.4) | > 10 mg/mL | High | Ionization to carboxylate anion ( |

| Ethanol | ~0.25 - 1 mg/mL | Low/Moderate | Limited solvation of the zwitterionic/polar character.[1][2][3] |

Part 2: Solubility in DMSO (Organic Phase)[1][3]

Mechanism of Solvation

Dimethyl sulfoxide (DMSO) is the industry-standard vehicle for this compound.[1][2][3] As a polar aprotic solvent, DMSO effectively disrupts the crystal lattice of the pyrimidine ring via dipole-dipole interactions without relying on hydrogen bond donation.[1]

The "Ortho" Effect: Unlike its para-substituted counterpart, the 2-methoxyphenyl group induces a steric twist between the phenyl and pyrimidine rings.[2][3] This disruption of planarity often lowers the crystal lattice energy (melting point depression), theoretically rendering the 2-methoxy isomer more soluble in DMSO than the 4-methoxy isomer.[2][3]

Preparation of Stock Solutions (Protocol)

Objective: Prepare a stable 50 mM stock solution for biological assays.

-

Weighing: Accurately weigh 11.5 mg of the solid (MW ≈ 230.22 g/mol ) into a sterile amber glass vial.[1][3] Amber glass prevents photodegradation of the pyrimidine core.[1]

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

-

Dissolution:

-

Validation: Visually inspect for "schlieren" lines (refractive index swirling), indicating incomplete mixing.[1][3]

-

Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation driven by moisture uptake (DMSO is hygroscopic).

Part 3: Solubility in Water (Aqueous Phase)[1][3]

The pH Dependency Trap

The carboxylic acid moiety typically has a pKa range of 3.5 – 4.5 .[1][3]

-

At pH < pKa (Acidic): The molecule is neutral and hydrophobic.[1][3] It will precipitate out of solution.

-

At pH > pKa (Basic): The molecule deprotonates to form a water-soluble salt.[1][3]

Critical Warning: Do not attempt to dissolve the solid directly in unbuffered water or acidic media (e.g., 0.1 N HCl).[1][3] It will float or form a suspension.[1][3]

Aqueous Buffer Protocol (pH 7.4)

Objective: Dilute DMSO stock into aqueous media for an assay (final concentration 100 µM).

-

Buffer Selection: Use PBS (Phosphate Buffered Saline) or HEPES adjusted to pH 7.4.[1][3]

-

Stepwise Dilution (The "Intermediate" Step):

-

Final Concentration Check:

Part 4: Visualization of Solubility Logic

Solubility Decision Tree

The following diagram illustrates the workflow for handling this compound based on the solvent system.

Figure 1: Decision tree for solvent selection.[1][2][3] Note the critical divergence between acidic and basic aqueous conditions.

Ionization Equilibrium (Henderson-Hasselbalch)

This diagram visualizes why pH control is non-negotiable for this specific molecule.[1][2][3]

Figure 2: The ionization equilibrium.[1][2][3] Solubility in water is driven by shifting this equilibrium to the right (green).[1]

Part 5: Troubleshooting & Best Practices

Common Failure Modes

-

The "Cloudy" Well:

-

Symptom:[1] Adding DMSO stock to cell culture media turns the well cloudy.[1][3]

-

Cause: The media pH is too low, or the local concentration exceeded the solubility limit during addition (kinetic precipitation).[1][3]

-

Fix: Pre-warm the media to 37°C and add the DMSO stock slowly while swirling. Ensure media pH is buffered to 7.4.

-

-

DMSO Freeze-Thaw:

Analytical Verification

To verify the concentration of your dissolved compound, use UV-Vis spectroscopy.[1]

-

λmax: ~256 nm (Typical for pyrimidine-4-carboxylic acids).[1][2][3]

-

Protocol: Dilute a small aliquot of your stock into pH 7.4 PBS and measure absorbance. Use the Beer-Lambert law (

).[1][2][3]

References

-

PubChem. Compound Summary: 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid.[1][2][3][4] (Source for analog physicochemical properties). [Link][1][2][3]

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][3] Advanced Drug Delivery Reviews, 1997.[1][3] (Foundational text on solubility rules). [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C15H18N2O4 | CID 493411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid | 887407-76-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Structural Analysis of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. As a substituted pyrimidine carboxylic acid, this compound holds potential as a key building block in the synthesis of novel therapeutic agents, particularly kinase inhibitors.[1] This document outlines a multi-faceted analytical approach, integrating spectroscopic and crystallographic techniques with computational modeling to achieve a thorough elucidation of its molecular structure. The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with the critical insights necessary for advancing structure-activity relationship (SAR) studies and accelerating the drug discovery pipeline.

Introduction: The Significance of Pyrimidine Carboxylic Acids in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral and anticancer agents.[2][3][4] The incorporation of a carboxylic acid moiety provides a versatile handle for synthetic modifications, enabling the exploration of a wide chemical space.[1] Specifically, pyrimidine-4-carboxylic acid derivatives have been investigated for their potential as xanthine oxidase inhibitors and their utility in the development of novel organometallic complexes with cytostatic and antimicrobial properties.[5][6] The subject of this guide, this compound, combines the established biological relevance of the pyrimidine core with the conformational influence of a methoxyphenyl substituent, making its precise structural characterization a prerequisite for understanding its interaction with biological targets.

The strategic placement of the methoxy group at the ortho position of the phenyl ring introduces the potential for intramolecular interactions and specific steric effects that can significantly influence the molecule's conformation and, consequently, its biological activity. A comprehensive structural analysis is therefore paramount to unlocking its full therapeutic potential.

Molecular Structure and Physicochemical Properties

A foundational step in the structural analysis of any compound is the determination of its basic physicochemical properties. For this compound, these parameters provide the initial data points for subsequent, more detailed structural investigations.

| Property | Predicted/Calculated Value | Data Source |

| Molecular Formula | C12H10N2O3 | PubChem |

| Molecular Weight | 230.22 g/mol | PubChem[1] |

| InChI Key | VWDUAMCLXCMAEK-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O | PubChem[1] |

| XlogP (predicted) | 1.7 | PubChemLite[7] |

Note: The data presented is for the isomeric compound 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid as a close proxy, highlighting the need for empirical determination for the 2-methoxy isomer.

Experimental Workflow for Structural Elucidation

The comprehensive structural analysis of this compound necessitates an integrated approach, leveraging the strengths of various analytical techniques. The following workflow is proposed as a robust methodology for its complete characterization.

Caption: A logical workflow for the comprehensive structural analysis of this compound.

Synthesis and Purification

The synthesis of this compound would likely involve a condensation reaction, a common method for preparing pyrimidine derivatives.[1] A plausible route could be the reaction of an appropriate β-ketoester with an amidine, followed by functional group manipulations.

Protocol for Synthesis (Hypothetical):

-

Condensation: React 2-methoxybenzaldehyde with a suitable active methylene compound (e.g., ethyl acetoacetate) in the presence of a base to form a chalcone intermediate.

-

Cyclization: Cyclize the intermediate with a guanidine salt in an alcoholic solvent under reflux to form the pyrimidine ring.

-

Hydrolysis: Hydrolyze the resulting ester to the carboxylic acid using standard aqueous base and acid workup procedures.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain single crystals suitable for X-ray diffraction.

Spectroscopic Characterization

NMR spectroscopy is indispensable for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, a combination of 1H, 13C, and 2D NMR experiments (COSY, HSQC, HMBC) would be employed.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A set of multiplets in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the pyrimidine and phenyl rings. The specific coupling patterns will be crucial for assigning the substitution pattern.

-

Methoxy Protons: A characteristic singlet around δ 3.8-4.0 ppm corresponding to the -OCH₃ group.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A resonance in the downfield region (δ ~160-170 ppm) for the carboxylic acid carbon.

-

Aromatic Carbons: A series of signals in the aromatic region (δ ~110-160 ppm).

-

Methoxy Carbon: A signal around δ 55-60 ppm.

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound.

Protocol for HRMS Analysis:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass calculated for the molecular formula C₁₂H₁₀N₂O₃ to confirm the elemental composition.

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule.

Expected FT-IR Absorption Bands:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

-

C=N and C=C Stretches: A series of bands in the 1400-1600 cm⁻¹ region, indicative of the aromatic rings.

-

C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ region associated with the methoxy group.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

Protocol for SC-XRD Analysis:

-

Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the purified compound.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.

-

Analysis of Intermolecular Interactions: Analyze the crystal packing to identify and characterize intermolecular interactions such as hydrogen bonding and π-π stacking. The formation of supramolecular synthons, like the common acid-aminopyrimidine interactions, can be explored.[8][9][10]

Sources

- 1. 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid | 887407-76-3 | Benchchem [benchchem.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Methoxypyrimidine-4-carboxylic Acid|CAS 38214-45-8 [benchchem.com]

- 6. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - 6-(4-methoxyphenyl)pyrimidine-4-carboxylic acid (C12H10N2O3) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01714D [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

Therapeutic Potential of 6-Substituted Pyrimidine-4-Carboxylic Acids

An In-Depth Technical Guide for Drug Discovery

Executive Summary & Chemical Space Analysis

The pyrimidine-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. While the pyrimidine core is ubiquitous in biology (nucleobases), the specific substitution pattern of a carboxylic acid at the C4 position, coupled with a lipophilic or polar moiety at C6, creates a unique pharmacophore.

This guide focuses on 6-substituted pyrimidine-4-carboxylic acids , a class of compounds that has emerged as potent inhibitors for Dihydroorotate Dehydrogenase (DHODH) in oncology and NS5B polymerase in virology (HCV).

Key Pharmacophoric Features:

-

C4-Carboxylic Acid: Acts as an electrostatic "anchor," typically forming salt bridges with arginine or lysine residues in enzyme active sites (e.g., Arg136 in DHODH).

-

C6-Substituent: The "specificity determinant." Bulky aryl or heteroaryl groups at this position extend into hydrophobic pockets, governing potency and selectivity.

-

C2-Position: A modulation point for solubility and pharmacokinetic properties (often substituted with -NH2, -SH, or alkyl groups).

Mechanism of Action: The DHODH Blockade

The most advanced therapeutic application of this scaffold lies in the inhibition of Dihydroorotate Dehydrogenase (DHODH) .[1] DHODH is a mitochondrial enzyme catalyzing the rate-limiting step in de novo pyrimidine biosynthesis.[2][3]

The Mechanism: Rapidly dividing cancer cells (e.g., AML, hepatocellular carcinoma) are metabolically addicted to de novo nucleotide synthesis, unlike normal cells which can rely on the salvage pathway.

-

Enzymatic Role: DHODH converts dihydroorotate to orotate, transferring electrons to ubiquinone (CoQ10).

-

Inhibition: 6-substituted pyrimidine-4-carboxylic acids mimic the natural substrate (dihydroorotate) but bind with higher affinity due to the C6-hydrophobic interaction.

-

Consequence: Depletion of cellular UMP pools

DNA/RNA synthesis arrest

Visualization: DHODH Signaling & Inhibition Pathway

Caption: The de novo pyrimidine biosynthesis pathway highlighting the critical bottleneck at DHODH, targeted by 6-substituted pyrimidine-4-carboxylic acids to induce nucleotide starvation.

Medicinal Chemistry & SAR Insights

To design effective ligands, one must balance the polarity of the acid with the lipophilicity of the tail.

| Position | Function | SAR Rule | Common Substituents |

| C4 (-COOH) | Anchor | Essential. Esters/Amides generally lose activity unless they are prodrugs. Forms salt bridge with Arg136 (DHODH) or active site metals. | -COOH (Bioisosteres: Tetrazole, but often less potent) |

| C6 | Specificity | Critical for potency. Must fill the hydrophobic pocket (e.g., ubiquinone channel in DHODH). | Phenyl, 2-Thienyl, Biphenyl, Naphthyl |

| C2 | Modulator | Fine-tunes solubility and pKa. Electron-donating groups increase ring electron density. | -SH, -NH2, -CH3, -S-Alkyl |

| C5 | Spacer | Sterically sensitive. Large groups here often clash with the enzyme wall. | -H, -F, -CH3 (small groups only) |

Case Study: HCV NS5B Inhibition In Hepatitis C research, 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid derivatives were identified as active site inhibitors of the NS5B polymerase.[4]

-

Discovery: The 5,6-dihydroxy motif chelates the Magnesium ions (

) at the active site. -

Optimization: Substituting the C2 position with a thienyl group improved potency by 10-fold compared to the unsubstituted lead, likely due to pi-stacking interactions within the polymerase thumb domain.

Synthesis & Manufacturing

The synthesis of 6-substituted pyrimidine-4-carboxylic acids is generally scalable, relying on condensation chemistry. The Pinner Synthesis or modified Cyclocondensation is the industry standard.

Workflow: Retrosynthetic Analysis

The most robust route involves the condensation of an amidine (providing N1-C2-N3) with a keto-enol ether or keto-ester (providing C4-C5-C6).

Caption: General synthetic route for 6-substituted pyrimidine-4-carboxylic acids via cyclocondensation of amidines and alpha-keto esters.

Experimental Protocols

Protocol A: Synthesis of 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid

A validated method for generating xanthine oxidase or DHODH inhibitors.

-

Reagents: Sodium diethyl oxalacetate (1 eq), Benzaldehyde (1 eq), Thiourea (1.1 eq), Ethanol (solvent), NaOH.

-

Step 1 (Condensation): Dissolve sodium diethyl oxalacetate and benzaldehyde in ethanol. Add thiourea.

-

Step 2 (Reflux): Heat the mixture to reflux for 4–6 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).

-

Step 3 (Workup): Cool the reaction mixture. Acidify with 1N HCl to pH 3–4. The precipitate formed is the ethyl ester intermediate.

-

Step 4 (Hydrolysis): Dissolve the ester in 10% NaOH solution. Stir at 60°C for 1 hour.

-

Step 5 (Isolation): Cool and acidify with conc. HCl. Filter the resulting white/yellow solid. Recrystallize from ethanol/water.

-

Validation:

H NMR (DMSO-

Protocol B: DHODH Enzymatic Inhibition Assay

Self-validating colorimetric assay using DCIP (2,6-dichlorophenolindophenol).

Principle: DHODH reduces ubiquinone (Q) to ubiquinol (

Materials:

-

Recombinant Human DHODH (purified).

-

Substrates: Dihydroorotate (DHO), Decylubiquinone (

). -

Chromogen: DCIP (60

M). -

Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Procedure:

-

Preparation: Prepare assay buffer containing DCIP (60

M) and Decylubiquinone (20 -

Incubation: Add 10 nM DHODH enzyme and varying concentrations of the test compound (6-substituted pyrimidine derivative) in DMSO. Incubate for 10 mins at 25°C.

-

Initiation: Start reaction by adding Dihydroorotate (200

M). -

Measurement: Monitor absorbance at 600 nm (

) kinetically for 20 minutes using a microplate reader. -

Analysis: Calculate initial velocity (

). Plot % Inhibition vs. Log[Concentration] to determine -

Control: Use Brequinar or Leflunomide as a positive control (Expected

< 50 nM).

References

-

Batt, D. G., et al. (1995).[5] "Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

-

Madak, J. T., et al. (2018).[5] "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link (Note: Discusses the shared pharmacophore with pyrimidines).

-

Summa, V., et al. (2004). "Active site inhibitors of HCV NS5B polymerase. The development and pharmacophore of 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid." Bioorganic & Medicinal Chemistry Letters. Link

-

Zhang, W., et al. (2018).[6] "Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors." European Journal of Medicinal Chemistry. Link

-

Cayman Chemical. "Pyrimidine-4-Carboxylic Acid Product Information." Cayman Chemical.[7] Link

Sources

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]

- 4. Active site inhibitors of HCV NS5B polymerase. The development and pharmacophore of 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

Methoxyphenyl Pyrimidine Carboxylic Acids: A Dual-Use Scaffold in Agrochemicals and Medicine

Executive Summary

Methoxyphenyl pyrimidine carboxylic acids represent a privileged molecular scaffold that bridges the divide between high-potency agrochemicals and targeted pharmaceutical therapeutics. Defined by a pyrimidine core substituted with a carboxylic acid moiety and a methoxyphenyl group, this architecture offers a unique balance of lipophilicity, metabolic stability, and hydrogen-bonding potential.

In the agrochemical sector, derivatives of this scaffold function as next-generation synthetic auxins, exhibiting superior efficacy against resistant broadleaf weeds at low use rates (grams per hectare). In medicinal chemistry, the same core structure serves as a template for dual tyrosine kinase inhibitors (EGFR/VEGFR) and bone anabolic agents, exploiting the pyrimidine ring's ability to mimic ATP in kinase binding pockets.

This technical guide provides a comprehensive review of the literature, detailing the structural activity relationships (SAR), synthetic methodologies, and mechanistic pathways that define this versatile class of compounds.

Part 1: The Agrochemical Frontier (Auxin Mimics)

Mechanism of Action

The methoxyphenyl pyrimidine carboxylic acids belong to the class of synthetic auxins (Group 4 herbicides). Unlike traditional phenoxy auxins (e.g., 2,4-D), these pyridine and pyrimidine analogs possess a distinct binding mode to the TIR1/AFB receptor family.

Upon cellular entry, the herbicide acts as a "molecular glue," stabilizing the interaction between the TIR1 ubiquitin ligase complex and Aux/IAA transcriptional repressors. This leads to the ubiquitination and proteasomal degradation of Aux/IAA proteins, thereby derepressing ARF (Auxin Response Factor) transcription factors. The result is uncontrolled gene expression, leading to epinasty, tissue disruption, and plant death.

Structural Activity Relationship (SAR)

The efficacy of this class, exemplified by compounds like Aminocyclopyrachlor and analogs of Halauxifen-methyl , relies on specific structural features:

-

Carboxylic Acid (C4/C2 position): Essential for ionic interaction with the Arg residue in the TIR1 pocket.

-

Amino Group (C6/C4 position): Provides critical H-bond donation.

-

Methoxyphenyl Moiety: The methoxy group (often at the 3- or 4-position of the phenyl ring) enhances lipophilicity for cuticle penetration and provides steric bulk that improves selectivity for dicot TIR1 variants over monocot variants.

Case Study: The "Patent Compound"

A seminal patent (US7300907B2) describes 6-amino-5-chloro-2-(4-chloro-2-fluoro-3-methoxyphenyl)pyrimidine-4-carboxylic acid .[1] This molecule illustrates the peak of optimization:

-

5-Chloro: Blocks metabolic oxidation of the pyrimidine ring.

-

3-Methoxy: Optimizes electronic density of the phenyl ring, enhancing π-stacking interactions within the receptor active site.

Table 1: Comparative Herbicidal Activity (Post-Emergence)

Data synthesized from patent literature and field trials.

| Compound Class | Target Weeds | Application Rate (g ae/ha) | Key Resistance Profile |

| Methoxyphenyl Pyrimidine Acids | Amaranthus, Chenopodium, Kochia | 5 - 30 | Active on ALS-resistant biotypes |

| Phenoxy Acetic Acids (2,4-D) | Broad spectrum broadleaf | 280 - 1100 | Widespread resistance |

| Pyridine Carboxylic Acids (Clopyralid) | Thistles, Legumes | 100 - 500 | Limited spectrum |

Part 2: The Medicinal Frontier (Kinase Inhibitors)

Dual EGFR/VEGFR Inhibition

In oncology, the methoxyphenyl pyrimidine carboxylic acid scaffold is utilized to design ATP-competitive inhibitors. The pyrimidine ring mimics the adenine base of ATP, while the methoxyphenyl group extends into the hydrophobic pocket of the kinase domain.

Recent studies (e.g., Bioorg.[2][3] Chem. 2022) have highlighted 4-methoxyphenyl pyrimidine derivatives as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

Bone Anabolic Agents

Beyond oncology, specific derivatives like 2-amino-4-(3,4,5-trimethoxyphenyl)pyrimidine-5-carboxamide have shown promise as bone anabolic agents. These compounds act via the BMP2/SMAD1 signaling pathway, promoting osteoblast differentiation and bone formation, offering a potential therapy for osteoporosis.

Table 2: Kinase Inhibitory Potency (IC50)

Comparative data against standard of care.

| Compound | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Cell Line Potency (HepG-2) |

| Novel Methoxyphenyl Pyrimidine | 0.071 | 0.098 | 3.74 µM |

| Erlotinib (Reference) | 0.063 | > 1.0 | > 10 µM |

| Sorafenib (Reference) | > 1.0 | 0.041 | 4.50 µM |

Part 3: Advanced Synthetic Protocols

The synthesis of these complex scaffolds requires a modular approach. The most robust method involves the construction of the pyrimidine core followed by a palladium-catalyzed cross-coupling to introduce the methoxyphenyl moiety.

Diagram: Synthetic Workflow

The following diagram illustrates the convergent synthesis strategy, distinguishing between the construction of the core and the diversification via Suzuki coupling.

Caption: Modular synthesis via Suzuki cross-coupling allows for rapid library generation of 6-aryl-pyrimidine-4-carboxylic acids.

Detailed Protocol: Suzuki Coupling & Hydrolysis

Objective: Synthesis of 6-amino-5-chloro-2-(4-methoxyphenyl)pyrimidine-4-carboxylic acid.

Reagents:

-

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (Core Scaffold)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

Pd(PPh3)4 (5 mol%)

-

Na2CO3 (2.0 equiv, 2M aqueous solution)

-

1,4-Dioxane (Solvent)[4]

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon for 15 minutes.

-

Reagent Loading: Charge the flask with Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and Pd(PPh3)4 (0.05 mmol).

-

Solvation: Add degassed 1,4-Dioxane (10 mL) and 2M Na2CO3 (2 mL).

-

Reaction: Heat the mixture to 90°C under Argon for 12 hours. Monitor progress via TLC (Hexane:EtOAc 3:1) or LC-MS. The target intermediate will show a mass shift corresponding to the displacement of the C2-chlorine (favored over C5 due to electronic activation).

-

Work-up: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry organic layer over MgSO4, filter, and concentrate in vacuo.

-

Purification: Purify the residue via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to isolate the methyl ester intermediate.

-

Hydrolysis: Dissolve the purified ester in THF:MeOH:H2O (3:1:1). Add LiOH.H2O (3.0 equiv). Stir at room temperature for 4 hours.

-

Acidification: Acidify the reaction mixture to pH 3 using 1M HCl. The carboxylic acid product will precipitate.

-

Isolation: Filter the white solid, wash with cold water, and dry under high vacuum to yield the final Methoxyphenyl Pyrimidine Carboxylic Acid .

Part 4: Mechanistic Insights

Understanding the biological trigger is crucial for optimizing this scaffold. The diagram below details the auxin signaling cascade activated by these herbicides.

Diagram: Auxin Signaling Pathway (TIR1/AFB)

Caption: The herbicide acts as a "molecular glue," recruiting repressors for degradation, leading to lethal growth.

References

-

Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 2022.[5]

-

Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids. World Intellectual Property Organization (WO2009029518A2), 2009.

-

2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides. United States Patent 7,300,907, 2007.

-

Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry, 2003.[6]

-

Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents. European Journal of Medicinal Chemistry, 2020.

Sources

- 1. US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides - Google Patents [patents.google.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid

An In-Depth Technical Guide to 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

This technical guide provides a comprehensive overview of 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. While the initial topic specified the 2-methoxy isomer, available scientific literature and commercial sources predominantly focus on the 4-methoxy (para) substituted variant. Therefore, this guide will concentrate on the properties, synthesis, and applications of 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid (CAS No: 887407-76-3) , which is of significant interest to researchers in drug development.

The pyrimidine core is a "privileged structure" in pharmaceuticals, forming the backbone of numerous therapeutic agents.[1] This compound, featuring a pyrimidine ring functionalized with a methoxyphenyl group and a carboxylic acid, serves as a versatile precursor for the synthesis of more complex molecules, particularly kinase inhibitors which are crucial in oncology and inflammation research.[1] The carboxylic acid moiety provides a convenient attachment point for synthetic modifications, such as amide or ester couplings, enabling the systematic exploration of structure-activity relationships (SAR). This guide will detail the essential technical aspects of this compound, from its fundamental properties to its practical application in the laboratory.

Core Molecular and Physicochemical Properties

A precise understanding of the fundamental properties of 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid is critical for its effective use in research. The key identifiers and physicochemical characteristics are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 6-(4-methoxyphenyl)pyrimidine-4-carboxylic acid | [1] |

| CAS Number | 887407-76-3 | [1][2] |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [2][3] |

| Molecular Weight | 230.22 g/mol | [1][2] |

| Monoisotopic Mass | 230.06914 Da | [3] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O | [1] |

| InChI Key | VWDUAMCLXCMAEK-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white solid | [4] |

| Purity (Typical) | ≥95% | [5] |

Synthesis and Purification

The synthesis of 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid can be achieved through a multi-step process involving a condensation reaction followed by cyclization. A common conceptual route involves the reaction of an appropriate benzaldehyde derivative with an active methylene compound, followed by cyclization with a source of the pyrimidine ring's nitrogen atoms, such as guanidine.[1]

Conceptual Synthesis Workflow

The following diagram illustrates a plausible synthetic pathway. This approach leverages commercially available starting materials to construct the target molecule.

Caption: Conceptual workflow for the synthesis of 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid.

Detailed Synthesis Protocol (Exemplary)

This protocol is a representative procedure based on established pyrimidine synthesis methodologies.[1][6]

Materials:

-

4-Methoxybenzaldehyde

-

Ethyl cyanoacetate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Step 1: Condensation: In a round-bottom flask, dissolve 4-methoxybenzaldehyde and ethyl cyanoacetate in ethanol. Add a catalytic amount of a suitable base (e.g., piperidine) and reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

-

Step 2: Cyclization: To the cooled reaction mixture, add a solution of guanidine (prepared by treating guanidine hydrochloride with a strong base like sodium ethoxide in ethanol). Reflux the mixture for 6-8 hours.

-

Step 3: Hydrolysis: After cyclization, add an aqueous solution of sodium hydroxide to the reaction mixture and heat to reflux to hydrolyze the ester and nitrile groups. Continue heating until the hydrolysis is complete.

-

Step 4: Precipitation: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-3. The product, 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid, will precipitate out of the solution.

-

Step 5: Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Structural Characterization and Quality Control

Post-synthesis, rigorous characterization is essential to confirm the structural integrity and purity of the compound. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Analytical Workflow

Caption: Standard analytical workflow for compound characterization and quality control.

Standard Characterization Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B).

-

Detection: UV at 254 nm.

-

Expected Result: A major peak corresponding to the product, with purity calculated to be ≥95%.

2. Mass Spectrometry (MS) for Molecular Weight Verification:

-

Technique: Electrospray Ionization (ESI-MS).

-

Mode: Positive ion mode.

-

Expected Result: A peak corresponding to the protonated molecule [M+H]⁺ at approximately m/z 231.07.[3]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

¹H NMR: Expect signals corresponding to the methoxy group protons, aromatic protons on both the phenyl and pyrimidine rings, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Expect distinct signals for the carboxylic acid carbon, the carbons of the pyrimidine and phenyl rings, and the methoxy carbon.

4. Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification:

-

Expected Peaks: A broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch (~1700 cm⁻¹), and characteristic peaks for C-O and aromatic C-H bonds.[1]

Applications in Medicinal Chemistry and Drug Discovery

6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid is a valuable scaffold for the development of novel therapeutic agents.[1][4] Its primary application lies in its use as a foundational structure for creating libraries of related compounds for biological screening.

The methoxyphenyl group can participate in π-π stacking interactions with aromatic residues in protein active sites, while the carboxylic acid group can form critical hydrogen bonds.[1] These features make the pyrimidine core an excellent starting point for designing inhibitors of various enzymes, particularly kinases.

Role as a Scaffold in Library Synthesis

Caption: Use of the title compound as a scaffold to generate a chemical library via amide coupling.

By reacting the carboxylic acid with a diverse range of amines, researchers can systematically modify the molecule's properties (e.g., polarity, size, hydrogen bonding potential) to optimize its binding affinity and selectivity for a specific biological target. This approach is fundamental to modern SAR studies in drug discovery.

Conclusion

6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid is a high-value chemical intermediate with significant applications in pharmaceutical research. Its robust synthesis, well-defined physicochemical properties, and versatile functional groups make it an ideal starting point for the development of novel therapeutics. The pyrimidine scaffold continues to be a cornerstone of medicinal chemistry, and this particular derivative provides a reliable and adaptable platform for creating new generations of targeted therapies, particularly in the realm of kinase inhibition.

References

-

PubChemLite. 6-(4-methoxyphenyl)pyrimidine-4-carboxylic acid (C12H10N2O3). Available from: [Link]

-

PMC. Pyrimidine-4-carboxylic acid. Available from: [Link]

-

Aaron Chemistry. 6-(Methoxycarbonyl)pyrimidine-4-carboxylic acid | 612088-38-7. Available from: [Link]

-

PubChem. 6-Methoxy-2-phenyl-4-quinolinecarboxylic acid | C17H13NO3 | CID 237402. Available from: [Link]

-

ResearchGate. Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. Available from: [Link]

-

Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Available from: [Link]

-

PubChem. 6-Hydroxypyrimidine-4-carboxylic acid | C5H4N2O3 | CID 135432441. Available from: [Link]

-

Semantic Scholar. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. Available from: [Link]

-

PubMed. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Available from: [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

-

MDPI. Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Available from: [Link]

Sources

- 1. 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid | 887407-76-3 | Benchchem [benchchem.com]

- 2. 6-(4-METHOXY-PHENYL)-PYRIMIDINE-4-CARBOXYLIC ACID | 887407-76-3 [amp.chemicalbook.com]

- 3. PubChemLite - 6-(4-methoxyphenyl)pyrimidine-4-carboxylic acid (C12H10N2O3) [pubchemlite.lcsb.uni.lu]

- 4. chemimpex.com [chemimpex.com]

- 5. 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid | 887407-76-3 [sigmaaldrich.com]

- 6. arkat-usa.org [arkat-usa.org]

A Comprehensive Technical Guide to the Safe Handling of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is an in-depth technical guide intended for informational purposes for researchers and scientists. It is not a substitute for a certified Safety Data Sheet (SDS). A formal SDS must be obtained from the manufacturer or supplier of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid. The information herein is synthesized from available data on structurally similar compounds and general principles of laboratory safety.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids, a key to their significance in numerous biological processes.[1] This core structure is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] The compound this compound, with its unique substitution pattern, is of significant interest to researchers exploring novel therapeutic agents. As with any novel chemical entity, a thorough understanding of its potential hazards and safe handling procedures is paramount to ensuring the safety of laboratory personnel and the integrity of research outcomes.

This guide provides a comprehensive overview of the critical safety considerations, handling protocols, and emergency procedures relevant to this compound, based on data from analogous compounds.

Section 1: Hazard Identification and Classification

Anticipated GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[3][4] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[3][4] |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation. |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[5] |

Signal Word: Warning [5]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

Section 2: First-Aid Measures

Immediate and appropriate first-aid is critical in the event of an exposure. The following procedures are recommended based on the anticipated hazards.

-

General Advice: In all cases of exposure, consult a physician and provide them with this safety information.[6]

-

If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][7]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[6][7]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[6][7]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] Local exhaust ventilation should be used to control the emission of dust or aerosols at the source.

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[8]

-

Skin Protection:

-

Gloves: Wear impervious gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use.[9]

-

Lab Coat: A full-sleeved lab coat should be worn at all times.

-

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter may be necessary.[8]

PPE Donning and Doffing Workflow

Caption: Sequential workflow for donning and doffing of PPE.

Section 4: Safe Handling, Storage, and Disposal

Handling

-

Avoid contact with skin, eyes, and clothing.[6]

-

Use in a well-ventilated area or under a fume hood.[8]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7][8]

-

Store away from incompatible materials such as strong oxidizing agents.

-

The compound is likely a crystalline solid and should be stored at -20°C for long-term stability.[11]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Contaminated packaging should be treated as the chemical itself.

Section 5: Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Spill Response Workflow

Caption: Step-by-step workflow for responding to a chemical spill.

Section 6: Physical and Chemical Properties

While a complete dataset is not available, some properties can be inferred or are provided by suppliers.

| Property | Value | Source |

| Molecular Formula | C12H10N2O3 | [12] |

| Molecular Weight | 230.22 g/mol | [12] |

| Appearance | Likely a crystalline solid | [11] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[11] | [11] |

| Storage Temperature | -20°C for long-term storage | [11] |

Section 7: Stability and Reactivity

-

Reactivity: No specific reactivity data is available. However, it is stable under recommended storage conditions.

-

Chemical Stability: Stable under normal conditions.[3]

-

Conditions to Avoid: Avoid dust formation, excess heat, and moisture.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).

Conclusion

This compound is a valuable compound for research and development in the pharmaceutical sciences. While specific hazard data is limited, a conservative approach to safety based on the known properties of similar pyrimidine derivatives is warranted. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can handle this compound safely and effectively.

References

-

Pharmaffiliates. (2022). 6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid, PK02613E - Safety Data Sheet. Retrieved from [Link]

- Drar, A. M., et al. (2023). Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticides. Current Chemistry Letters, 12, 503.

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]

- Kumar, A., et al. (2018). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Mini-Reviews in Medicinal Chemistry, 18(15), 1287-1303.

- Shinde, R. S. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 735-742.

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. jacsdirectory.com [jacsdirectory.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemos.de [chemos.de]

- 5. 6-Methoxypyrimidine-4-carboxylic acid | 38214-45-8 [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. kishida.co.jp [kishida.co.jp]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. growingscience.com [growingscience.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. 6-(4-METHOXYPHENYL)-4-PYRIMIDINECARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Biological Activity of 2-Methoxyphenyl Pyrimidine Derivatives: A Technical Guide

Executive Summary & Pharmacophore Rationale

The 2-methoxyphenyl pyrimidine scaffold represents a privileged structural motif in modern medicinal chemistry. While the pyrimidine ring serves as a bioisostere for purine bases (adenine/guanine), enabling ATP-competitive inhibition, the 2-methoxyphenyl substituent plays a critical, non-trivial role in optimizing ligand-target interactions.

The "Ortho-Methoxy" Effect

From a structural biology perspective, the introduction of a methoxy group at the ortho position (2-position) of a phenyl ring attached to a pyrimidine amine linker is rarely accidental. It serves three distinct mechanistic functions:

-

Conformational Locking: The oxygen of the 2-methoxy group often acts as an intramolecular hydrogen bond acceptor for the exocyclic amine (NH) of the pyrimidine. This forms a pseudo-6-membered ring, planarizing the molecule and reducing the entropic penalty upon binding to the active site.

-

Hydrophobic Pocket Filling: In kinase ATP-binding pockets (e.g., EGFR, BTK), the methoxy group frequently occupies the hydrophobic region II or the "gatekeeper" vicinity, improving selectivity over conserved kinases.

-

Metabolic Stability: Compared to a hydroxyl group, the methoxy ether is resistant to glucuronidation, prolonging plasma half-life while maintaining hydrogen bond acceptor capability.

Therapeutic Applications & Mechanisms of Action[1][2]

Oncology: Dual EGFR/VEGFR Kinase Inhibition

Derivatives featuring the 2-methoxyphenyl moiety linked to a pyrimidine core have demonstrated potent dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) .

-

Mechanism: These compounds act as Type I ATP-competitive inhibitors. The pyrimidine N1 and C2-NH typically form a "hinge binder" motif (hydrogen bonds with backbone residues like Met793 in EGFR). The 2-methoxyphenyl ring extends into the solvent-accessible region or the ribose-binding pocket, providing steric bulk that excludes water and enhances binding affinity.

-

Key Data: In comparative studies, 4-(2-methoxyphenyl) derivatives have shown IC

values in the low nanomolar range (3–10 nM) against EGFR

CNS Disorders: Adenosine A Receptor Antagonism

In the context of Parkinson’s disease, 2-methoxyphenyl pyrimidines (specifically fused systems like thienopyrimidines) act as selective Adenosine A

-

Mechanism: Blockade of striatal A

receptors reduces the indirect pathway's inhibitory output, alleviating motor deficits. The 2-methoxyphenyl group is crucial here for selectivity against the A -

SAR Insight: Substitution at the 2-position of the phenyl ring (ortho) is more effective than meta- or para-substitution for A

selectivity, likely due to specific steric clashes in the A

Bone Health: BMP2/SMAD1 Signaling

Recent high-throughput screens identified 2,4,5-trimethoxyphenyl pyrimidine derivatives as osteogenic agents.

-

Activity: These small molecules upregulate Runx2 and Type 1 Collagen expression via the BMP2/SMAD1 pathway, promoting osteoblast differentiation.

Visualizations

Signaling Pathway: Kinase Inhibition Leading to Apoptosis

The following diagram illustrates the downstream effects of blocking EGFR and VEGFR-2 with 2-methoxyphenyl pyrimidine derivatives.

Caption: Dual inhibition of EGFR/VEGFR pathways by 2-methoxyphenyl pyrimidines halts proliferation and induces apoptosis.

Structure-Activity Relationship (SAR) Map

This diagram breaks down the specific contributions of the scaffold's components.

Caption: SAR analysis highlighting the mechanistic role of the 2-methoxyphenyl group in binding and conformation.

Experimental Protocols

General Synthesis: Guanidine-Chalcone Cyclization

This is the most robust method for generating 4,6-diarylpyrimidine derivatives.

Reagents:

-

2-methoxybenzaldehyde (Starting material)

-

Acetophenone derivative

-

Guanidine Hydrochloride[1]

-

Sodium Hydroxide (NaOH) or Potassium tert-butoxide (KOtBu)

-

Ethanol (Solvent)

Protocol:

-

Chalcone Formation (Claisen-Schmidt Condensation):

-

Dissolve 2-methoxybenzaldehyde (10 mmol) and the appropriate acetophenone (10 mmol) in Ethanol (20 mL).

-

Add 40% NaOH (5 mL) dropwise at 0°C.

-

Stir at room temperature (RT) for 12 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 4:1). The chalcone usually precipitates as a yellow solid. Filter and recrystallize from ethanol.

-

-

Pyrimidine Cyclization:

-

Mix the purified chalcone (5 mmol) and Guanidine HCl (7.5 mmol) in Ethanol (25 mL).

-

Add NaOH (15 mmol) or KOtBu (10 mmol).

-

Reflux for 8–12 hours.

-

Workup: Cool to RT. Pour into ice water. Neutralize with dilute HCl if necessary.

-

Purification: The precipitate is filtered, washed with water, and recrystallized from Ethanol/DMF.

-

Characterization: Confirm structure via

H-NMR (Look for pyrimidine singlet ~8.5 ppm) and Mass Spectrometry.

-

In Vitro Kinase Assay (EGFR)

Objective: Determine IC

-

Preparation: Prepare 10 mM stock solutions of compounds in 100% DMSO. Serial dilute to test concentrations (e.g., 0.1 nM to 10 µM).

-

Enzyme Mix: Use recombinant human EGFR kinase domain. Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35). -

Reaction:

-

Add 5 µL of compound solution to 384-well plate.

-

Add 10 µL of Enzyme/Substrate mix (EGFR + Poly(Glu,Tyr) peptide).

-

Incubate 10 mins at RT.

-

Initiate reaction with 10 µL ATP (at K

concentration). -

Incubate for 60 mins at RT.

-

-

Detection: Use ADP-Glo™ or similar chemiluminescent assay. Add ADP-Glo reagent to stop reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

-

Analysis: Plot Luminescence vs. Log[Concentration]. Fit using non-linear regression (Sigmoidal Dose-Response) to calculate IC

.

Data Summary: Comparative Potency

The table below summarizes biological activity data from recent literature for 2-methoxyphenyl substituted pyrimidines compared to standard inhibitors.

| Compound ID | Structure Description | Target | IC | Cell Line Activity (GI | Ref |

| Comp 5a | 4-(2-methoxyphenyl)-6-(p-tolyl)pyrimidine | EGFR | 6.6 µM | MCF-7: 7.8 µM | [1] |

| Comp 11g | 2-(2-methoxyphenyl)-substituted pyrimidine | BTK | 100 nM (82% Inh) | Raji: 6.98 µM | [2] |

| RDS 3442 | N-(2-methoxyphenyl) aminopyrimidine | Tubulin | N/A | CAL27: 45 µM | [3] |

| Thienopyrimidine | 4-(2-methoxyphenyl)thieno[3,2-d]pyrimidine | Adenosine A | K | N/A (CNS Model) | [4] |

| Gefitinib | (Standard Control) | EGFR | 3 nM | A549: ~15 nM | -- |

Note: The "2-methoxyphenyl" group consistently appears in compounds with improved metabolic stability profiles compared to their 2-hydroxyphenyl analogs.

References

-

Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents. National Institutes of Health (PMC). [Link]

-

Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. National Institutes of Health (PMC). [Link]

-

Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI Molecules. [Link][2][3]

-

Antagonists of the human adenosine A2A receptor.[4] Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives. PubMed. [Link]

-

Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors. Bioorganic Chemistry. [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonists of the human adenosine A2A receptor. Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid

Introduction

6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active molecules, including approved pharmaceuticals.[1][2] The incorporation of a substituted aryl group, such as the 2-methoxyphenyl moiety, can modulate the pharmacological properties of the parent molecule, making it a key target for the synthesis of new chemical entities. These derivatives are often explored for their potential as anticancer, anti-inflammatory, and antiviral agents.[1][3]

This document provides a detailed, two-step synthetic protocol for the preparation of this compound. The synthetic strategy hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core biaryl structure, followed by a straightforward saponification to yield the final carboxylic acid. The protocols are designed to be robust and reproducible, and they include in-depth explanations of the rationale behind the choice of reagents and reaction conditions, catering to both experienced chemists and those new to these methodologies.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved in two sequential steps, starting from a readily accessible 6-chloropyrimidine-4-carboxylate ester.

-

Step 1: Suzuki-Miyaura Cross-Coupling. This step involves the palladium-catalyzed reaction between an appropriate alkyl 6-chloropyrimidine-4-carboxylate and 2-methoxyphenylboronic acid. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] The electron-deficient nature of the pyrimidine ring makes chloropyrimidines excellent substrates for this transformation.[5]

-

Step 2: Saponification (Ester Hydrolysis). The resulting ester from the Suzuki-Miyaura coupling is then hydrolyzed under basic conditions to afford the target carboxylic acid. This is a standard and high-yielding transformation in organic synthesis.

Part 1: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of methyl 6-(2-methoxyphenyl)pyrimidine-4-carboxylate from methyl 6-chloropyrimidine-4-carboxylate and 2-methoxyphenylboronic acid.

Reaction Mechanism: The Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (methyl 6-chloropyrimidine-4-carboxylate) to form a Pd(II) complex.

-

Transmetalation: The organoborane (2-methoxyphenylboronic acid) transfers its organic group to the palladium center, typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of Methyl 6-(2-methoxyphenyl)pyrimidine-4-carboxylate

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Methyl 6-chloropyrimidine-4-carboxylate | 172.57 | 1.0 | 172.6 mg |

| 2-Methoxyphenylboronic acid | 151.99 | 1.2 | 182.4 mg |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 57.8 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 414.6 mg |

| 1,4-Dioxane | - | - | 10 mL |

| Water (degassed) | - | - | 2 mL |

Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloropyrimidine-4-carboxylate (172.6 mg, 1.0 mmol), 2-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[6]

-

Addition of Catalyst and Solvents: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol). Then, add 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford methyl 6-(2-methoxyphenyl)pyrimidine-4-carboxylate as a solid.

Microwave-Assisted Suzuki-Miyaura Coupling: An Alternative Protocol

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[5]

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Methyl 6-chloropyrimidine-4-carboxylate | 172.57 | 0.5 | 86.3 mg |

| 2-Methoxyphenylboronic acid | 151.99 | 0.6 | 91.2 mg |

| Pd(PPh₃)₄ | 1155.56 | 0.025 | 28.9 mg |

| K₂CO₃ | 138.21 | 1.5 | 207.3 mg |

| 1,4-Dioxane/H₂O (4:1) | - | - | 5 mL |

Procedure

-

Reaction Setup: In a microwave-safe reaction vessel, combine all reagents and solvents.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120 °C for 15-30 minutes.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in the conventional heating method.

Part 2: Saponification (Ester Hydrolysis)

This protocol describes the hydrolysis of methyl 6-(2-methoxyphenyl)pyrimidine-4-carboxylate to the final product, this compound.

Reaction Mechanism: Base-Promoted Ester Hydrolysis (Saponification)

The saponification of an ester is a well-established reaction that proceeds via a nucleophilic acyl substitution mechanism.

Figure 2: Mechanism of base-promoted ester hydrolysis (saponification).

Experimental Protocol: Synthesis of this compound

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Methyl 6-(2-methoxyphenyl)pyrimidine-4-carboxylate | 244.24 | 1.0 | 244.2 mg |

| Lithium Hydroxide (LiOH) | 23.95 | 2.0 | 47.9 mg |

| Tetrahydrofuran (THF) | - | - | 10 mL |

| Water | - | - | 5 mL |

| 1M Hydrochloric Acid (HCl) | - | - | As needed (~2 mL) |

Procedure

-

Reaction Setup: Dissolve methyl 6-(2-methoxyphenyl)pyrimidine-4-carboxylate (244.2 mg, 1.0 mmol) in a mixture of THF (10 mL) and water (5 mL) in a round-bottom flask with a magnetic stir bar.

-

Addition of Base: Add lithium hydroxide (47.9 mg, 2.0 mmol) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (10 mL).

-

Acidification: Cool the solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

References

-

Wade, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

-

Khanye, S. D., et al. (2020). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg Content. [Link]

- Kappe, C. O., & Fabian, W. M. (1997). The Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 53(8), 2803-2816.

-

Gershon, H. (1962). Synthesis of Some 2,5-Disubstituted-4-aminopyrimidines. The Journal of Organic Chemistry, 27(10), 3507–3510. [Link]

- Miller, G. W., & Rose, F. L. (1962). The Structure of the Product of the Reaction between Ethyl Acetoacetate and Formamidine. Journal of the Chemical Society, 5642.

- Google Patents. (2009). 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.

- Google Patents. (2006). Method for preparation of optionally 2-substituted 1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acids.

- Google Patents. (1990). Process for preparing 4-hydroxypyrimidine.